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Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 2-(Pyridin-2-
yloxy)benzaldehyde and its derivatives. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy,

alongside detailed experimental protocols, this document aims to serve as a valuable resource

for the identification, characterization, and further development of these compounds.

Introduction
2-(Pyridin-2-yloxy)benzaldehyde and its analogues are heterocyclic compounds of significant

interest in medicinal chemistry and materials science. Their unique structural features,

combining a reactive aldehyde group with a pyridyloxy moiety, make them versatile building

blocks for the synthesis of novel therapeutic agents and functional materials. A thorough

understanding of their spectroscopic characteristics is paramount for confirming their chemical

structures and predicting their behavior in various applications.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-(Pyridin-2-
yloxy)benzaldehyde and a selection of its derivatives. These tables are designed for easy
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comparison of the chemical shifts in ¹H and ¹³C NMR spectroscopy and the characteristic

vibrational frequencies in IR spectroscopy.

¹H NMR Spectroscopic Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-(Pyridin-2-yloxy)benzaldehyde
and Its Derivatives.

Compound Aldehyde-H (s) Pyridyl-H
Benzaldehyde-
H

Other

2-(Pyridin-2-

yloxy)benzaldehy

de

10.23

8.18 (dd), 7.75

(ddd), 7.13 (d),

7.05 (m)

7.87 (d), 7.34 (t),

7.18 (d), 7.05 (m)
-

4-Methyl-2-

(pyridin-2-

yloxy)benzaldehy

de

10.23

8.18 (dd), 7.75

(ddd), 7.13 (d),

7.05 (m)

7.87 (d), 7.13 (d) 2.45 (s, 3H, CH₃)

2-(Quinolin-2-

yloxy)benzaldehy

de

-

7.74 (dd), 7.68-

7.56 (m), 7.43 (t),

7.20 (d)

7.74 (dd), 7.34

(td)
-

2-(Isoquinolin-1-

yloxy)benzaldehy

de

-

7.94 (d), 7.85 (d),

7.81-7.74 (m),

7.73-7.65 (m)

7.34-7.43 (m) -

2-(2-

Fluorophenoxy)b

enzaldehyde

10.62 -

7.94 (dd), 7.49

(ddd), 7.25-7.11

(m), 6.79 (d)

-

Data sourced from supporting information provided by The Royal Society of Chemistry.[1]

¹³C NMR Spectroscopic Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-(Pyridin-2-yloxy)benzaldehyde
and Its Derivatives.
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Compound C=O Pyridyl-C
Benzaldehyde-
C

Other

2-(Pyridin-2-

yloxy)benzaldehy

de

189.3

163.5, 147.9,

140.1, 122.6,

112.0

156.6, 135.7,

128.8, 128.6,

125.3, 119.4

-

4-Methyl-2-

(pyridin-2-

yloxy)benzaldehy

de

-

163.5, 147.9,

140.1, 122.5,

113.0

156.6, 144.9,

135.9, 128.9,

125.3, 122.1

21.9 (CH₃)

2-(Quinolin-2-

yloxy)benzaldehy

de

189.3

161.6, 146.3,

140.5, 130.2,

127.6, 125.4,

112.6

156.3, 135.5,

128.8, 128.7,

128.0, 126.0,

125.4, 123.1

-

2-(Isoquinolin-1-

yloxy)benzaldehy

de

189.2

160.7, 139.8,

138.8, 127.8,

124.1, 119.6

156.5, 135.7,

131.4, 129.2,

128.9, 126.7,

125.8, 123.6,

117.4

-

2-(2-

Fluorophenoxy)b

enzaldehyde

- -

156.9, 153.6 (d),

135.9, 128.6,

126.2 (d), 125.9,

125.2 (d), 123.3,

122.8, 117.5 (d),

116.3

-

Data sourced from supporting information provided by The Royal Society of Chemistry.[1]

IR Spectroscopic Data
Direct comparative IR data for this specific set of derivatives is not readily available in the

literature. However, the expected characteristic absorption bands can be predicted based on

the analysis of benzaldehyde and its substituted analogues.
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Table 3: Predicted Comparative FT-IR Absorption Frequencies (cm⁻¹) for 2-(Pyridin-2-
yloxy)benzaldehyde and Its Derivatives.

Functional
Group

Vibrational
Mode

Benzaldehyde
(cm⁻¹)

2-(Pyridin-2-
yloxy)benzalde
hyde
(Predicted,
cm⁻¹)

Key
Observations
for Derivatives

Aldehyde C-H Stretch
2850-2750 (two

bands)
~2850, ~2750

The presence of

these two weak

bands is a key

diagnostic

feature for the

aldehyde group.

Aromatic C-H Stretch 3100-3000 3100-3000
Expected in all

derivatives.

Carbonyl (C=O) Stretch ~1700 ~1690-1700

The position can

be influenced by

substituents on

the

benzaldehyde

ring. Electron-

withdrawing

groups may

slightly increase

the frequency.

Aromatic C=C Stretch 1600-1450 1600-1450

Multiple bands

are expected in

this region.

C-O (Ether) Stretch N/A ~1250

A strong band

characteristic of

the aryl-ether

linkage.
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Predicted values are based on established ranges for these functional groups.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 2-(Pyridin-2-
yloxy)benzaldehyde and its derivatives.

Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

Weigh approximately 5-10 mg of the compound.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Solvent: CDCl₃.

Temperature: 298 K.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.
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¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Solvent: CDCl₃.

Temperature: 298 K.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.5 s.

Spectral Width: 0 to 200 ppm.

Referencing: The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition Parameters:
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Technique: Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Data Format: Transmittance or Absorbance.

UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly those involving

conjugated π-systems.

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).

Sample Preparation:

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a dilute solution in the same solvent to an appropriate

concentration (typically in the micromolar range) to ensure the absorbance is within the

linear range of the instrument (ideally between 0.1 and 1.0).

Use the same solvent as a blank for baseline correction.

Data Acquisition Parameters:

Solvent: Ethanol or Acetonitrile.

Scan Range: 200-800 nm.

Scan Speed: Medium.

Data Interval: 1 nm.

Cuvette: 1 cm path length quartz cuvette.
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Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate a relevant biological signaling pathway where benzaldehyde

derivatives have shown activity and a typical experimental workflow for spectroscopic analysis.
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Caption: MAPK Signaling Pathway Inhibition by Benzaldehyde Derivatives.
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Caption: General Experimental Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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